molecular formula C10H15N3O5 B2971319 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1856064-19-1

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No. B2971319
CAS RN: 1856064-19-1
M. Wt: 257.246
InChI Key: AMUBDZIPXSBPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, also known as INPB, is a chemical compound that has shown promising applications in scientific research. This compound has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid works by inhibiting the activity of enzymes that are involved in the biological processes mentioned above. Specifically, it inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid has been shown to have anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid in lab experiments is its specificity for COX-2 and 5-LOX. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is its relatively low solubility, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid. One potential area of research is the development of more soluble derivatives of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid that can be used in a wider range of experimental settings. Another area of research is the investigation of the neuroprotective effects of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid in animal models of neurodegenerative diseases. Finally, there is potential for the development of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases.

Synthesis Methods

The synthesis of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves a series of chemical reactions that start with the synthesis of 3-isopropoxy-4-nitro-1H-pyrazole, followed by the reaction of this compound with butyric acid. The final product is obtained after purification and isolation.

Scientific Research Applications

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid has been used in scientific research to study various biological processes, including inflammation, oxidative stress, and cancer. This compound has shown promising results in inhibiting the activity of enzymes that are involved in these processes.

properties

IUPAC Name

3-(4-nitro-3-propan-2-yloxypyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-6(2)18-10-8(13(16)17)5-12(11-10)7(3)4-9(14)15/h5-7H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUBDZIPXSBPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN(C=C1[N+](=O)[O-])C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

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